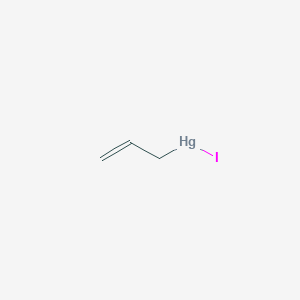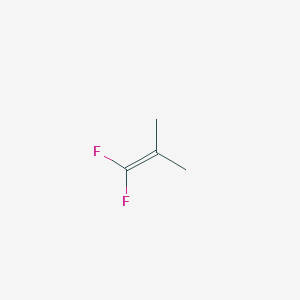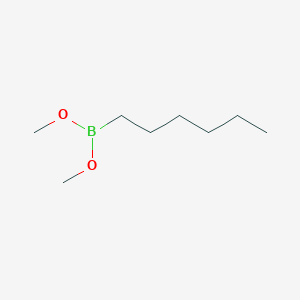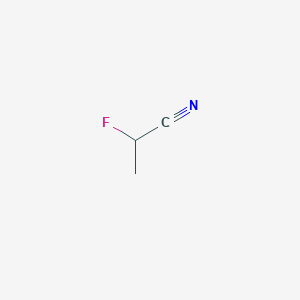
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is an organic compound that belongs to the class of polyamines. It is characterized by the presence of multiple amine groups, which contribute to its reactivity and versatility in various chemical processes. This compound is used in a wide range of applications, including chemical synthesis, biological research, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with butylamine, followed by the introduction of an aminopropyl group. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yield. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various amides, imines, and substituted amines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Research explores its potential as a therapeutic agent in treating diseases related to polyamine dysregulation.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)-N-butyl-1,3-propanediamine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can modulate the activity of enzymes involved in polyamine metabolism, thereby influencing cellular processes such as growth and differentiation. Its ability to form stable complexes with nucleic acids also contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-methyl-1,3-propanediamine
- N-(3-Aminopropyl)-N-ethyl-1,3-propanediamine
Uniqueness
N-(3-Aminopropyl)-N-butyl-1,3-propanediamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1555-68-6 |
|---|---|
Fórmula molecular |
C10H25N3 |
Peso molecular |
187.33 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)-N'-butylpropane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-2-3-8-13(9-4-6-11)10-5-7-12/h2-12H2,1H3 |
Clave InChI |
CMDGBXZMCXCQFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCN)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



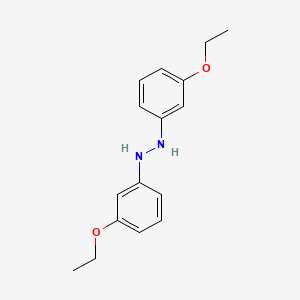
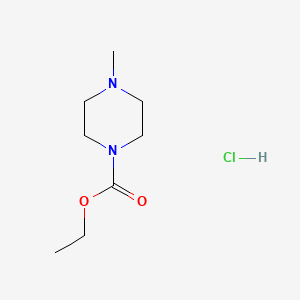


![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)

![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
